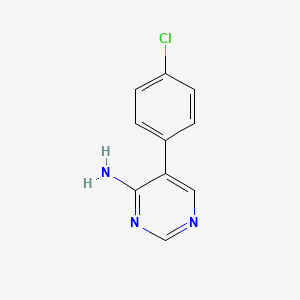

5-(4-Chlorophenyl)pyrimidin-4-amine

Description

The exact mass of the compound 5-(4-Chlorophenyl)pyrimidin-4-amine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >30.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(4-Chlorophenyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Chlorophenyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-chlorophenyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3/c11-8-3-1-7(2-4-8)9-5-13-6-14-10(9)12/h1-6H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDRSRGXGBIWDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CN=C2N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901294522 | |

| Record name | 5-(4-Chlorophenyl)-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>30.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729393 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

35202-25-6 | |

| Record name | 5-(4-Chlorophenyl)-4-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35202-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Chlorophenyl)-4-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-chlorophenyl)pyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"5-(4-Chlorophenyl)pyrimidin-4-amine" chemical properties

An In-Depth Technical Guide to the Chemical Properties of 5-(4-Chlorophenyl)pyrimidin-4-amine

Introduction

5-(4-Chlorophenyl)pyrimidin-4-amine is a heterocyclic organic compound featuring a pyrimidine core substituted at the 5-position with a 4-chlorophenyl group. The 4-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active molecules and FDA-approved drugs. This guide provides a comprehensive technical overview of its chemical properties, synthesis, and analytical profile, intended for researchers, chemists, and professionals in drug development. The presence of a reactive amino group and a synthetically versatile aryl-pyrimidine linkage makes this compound a valuable building block for creating diverse chemical libraries aimed at various therapeutic targets.

Molecular Structure and Identifiers

A clear understanding of the molecule's identity is foundational to any research endeavor. The structural and naming conventions are summarized below.

Table 1: Core Identifiers for 5-(4-Chlorophenyl)pyrimidin-4-amine

| Identifier | Value | Source |

| IUPAC Name | 5-(4-chlorophenyl)pyrimidin-4-amine | [1] |

| CAS Number | 35202-25-6 | [2][3] |

| Molecular Formula | C₁₀H₈ClN₃ | [1] |

| Molecular Weight | 205.65 g/mol | Calculated |

| Canonical SMILES | C1=CC(=CC=C1C2=CN=CN=C2N)Cl | [1] |

| InChI | InChI=1S/C10H8ClN3/c11-8-3-1-7(2-4-8)9-5-13-6-14-10(9)12/h1-6H,(H2,12,13,14) | [1] |

| InChIKey | KGDRSRGXGBIWDQ-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physicochemical characteristics of a compound govern its behavior in both chemical and biological systems, influencing factors from solubility and reactivity to absorption and distribution in pharmacological studies.

Table 2: Physicochemical Data for 5-(4-Chlorophenyl)pyrimidin-4-amine

| Property | Value | Notes |

| Monoisotopic Mass | 205.04068 Da | [1] |

| Predicted XlogP | 2.1 | Indicates moderate lipophilicity, suggesting potential for cell membrane permeability.[1] |

| Hydrogen Bond Donors | 1 (from the amine group) | |

| Hydrogen Bond Acceptors | 3 (from the pyrimidine nitrogens) | |

| Solubility | Based on its structure, the compound is expected to have low solubility in water and higher solubility in polar organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and alcohols like methanol or ethanol. |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is critical for confirming the identity, structure, and purity of a synthesized compound. While experimental spectra for this specific molecule are not universally published, this section outlines the expected analytical profile based on its functional groups and structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For electrospray ionization (ESI), the expected protonated molecular ion is a key identifier.

Table 3: Predicted ESI-MS Adducts

| Adduct | m/z |

| [M+H]⁺ | 206.04796 |

| [M+Na]⁺ | 228.02990 |

| [M+K]⁺ | 244.00384 |

| [M-H]⁻ | 204.03340 |

| Data predicted using CCSbase.[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The two protons on the pyrimidine ring should appear as singlets in the aromatic region (δ 8.0-9.0 ppm). The protons of the 4-chlorophenyl group will present as two doublets (an AA'BB' system) between δ 7.4-7.8 ppm. The amine (-NH₂) protons will appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration, and it will be exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum should display 8 unique signals, accounting for the molecule's symmetry in the chlorophenyl ring. Signals for the pyrimidine carbons would appear in the δ 140-160 ppm range, while the chlorophenyl carbons would resonate between δ 125-140 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups. Key expected absorption bands include:

-

N-H stretching: A medium-to-strong band (or a doublet) in the 3300-3500 cm⁻¹ region.

-

C-H aromatic stretching: Sharp peaks just above 3000 cm⁻¹.

-

C=N and C=C stretching: Multiple sharp bands in the 1450-1650 cm⁻¹ region, characteristic of the pyrimidine and phenyl rings.

-

C-Cl stretching: A strong band in the 1000-1100 cm⁻¹ region.

Synthesis and Reactivity

Proposed Synthetic Pathway: Palladium-Catalyzed Suzuki Coupling

A robust and widely applicable method for constructing the C-C bond between the pyrimidine and phenyl rings is the Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and functional group tolerance. The proposed pathway involves coupling a boronic acid derivative of one ring with a halide of the other.

Exemplary Experimental Protocol

Causality: This protocol is designed for efficiency and purity. The use of a Pd(dppf)Cl₂ catalyst is chosen for its high activity in coupling aryl halides with arylboronic acids. A base like K₂CO₃ is essential for the transmetalation step of the catalytic cycle. The solvent system (Dioxane/Water) facilitates the dissolution of both organic and inorganic reagents.

-

Reagent Setup: To a flame-dried Schlenk flask, add 5-bromopyrimidin-4-amine (1.0 eq), (4-chlorophenyl)boronic acid (1.2 eq), potassium carbonate (3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

-

Atmosphere Control: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment, which is critical to prevent catalyst degradation.

-

Solvent Addition: Add a degassed 9:1 mixture of 1,4-Dioxane and Water via syringe.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours.

-

Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) until the starting material (5-bromopyrimidin-4-amine) is consumed.

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. The organic layer contains the crude product.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to yield the final product.

-

Validation: Confirm the structure and purity of the isolated product using the spectroscopic methods outlined in Section 4.0.

Synthetic Workflow Diagram

Caption: Proposed Suzuki coupling workflow for synthesis.

Chemical Reactivity

The primary amine at the C4 position is the most reactive site for further functionalization. It can readily undergo N-acylation, N-alkylation, or be used in coupling reactions to build more complex molecules, making it an ideal starting point for generating libraries of drug candidates.[4] The pyrimidine ring itself is electron-deficient and can participate in nucleophilic aromatic substitution reactions under certain conditions.

Biological and Pharmacological Context

The 4-aminopyrimidine motif is a cornerstone in the design of kinase inhibitors, as the nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket in many kinases. Derivatives of pyrimidine have demonstrated a wide spectrum of biological activities.

-

Antiviral Activity: Certain 5-phenyl-1,3,4-thiadiazole derivatives, structurally related through the aryl substituent, have shown activity against the tobacco mosaic virus.[5][6]

-

Kinase Inhibition: The general structure is analogous to scaffolds used in the development of potent inhibitors for kinases like Akt, which are critical targets in cancer therapy.[4]

-

Neuroprotective Roles: A pyrimidine derivative with a similar substitution pattern was found to regulate estrogen receptor genes, which are linked to neuroprotection, in an in vivo model of Alzheimer's disease.[7]

These examples underscore the potential of 5-(4-Chlorophenyl)pyrimidin-4-amine as a precursor for molecules with significant therapeutic potential.

Safety and Handling

Disclaimer: This information is based on structurally similar compounds. Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling.

-

Potential Hazards: Based on analogous aromatic amines, this compound may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[8]

-

Personal Protective Equipment (PPE): Wear standard protective equipment, including a lab coat, chemical-resistant gloves, and safety glasses or goggles.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid direct contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

References

-

5-(4-chlorophenyl)-N-(2-morpholin-4-ylethyl)thieno[2,3-d]pyrimidin-4-amine - PubChem. [Link]

-

CAS No : 3275-44-3 | Product Name : Pyrimethamine - Impurity B - Pharmaffiliates. [Link]

-

5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine - MDPI. [Link]

-

4-Amino-2-(4'-chlorobenzyl)-5-(4'-chlorophenyl)pyrimidine - Mass Spectrum (GC) - SpectraBase. [Link]

-

5-(4-chlorophenyl)pyrimidin-4-amine (C10H8ClN3) - PubChemLite. [Link]

-

5-[4-Chlorophenyl]-N(4)-methyl-2,4,6-pyrimidinetriamine - FTIR - SpectraBase. [Link]

-

Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - MDPI. [Link]

-

Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases - ACS Publications. [Link]

-

Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine - ResearchGate. [Link]

-

5-(4-CHLOROPHENYL)-6-METHYLPYRIMIDINE-2,4-DIAMINE - precisionFDA. [Link]

-

2-(4-chlorophenyl)[2][9]thiazolo[5,4-d]pyrimidine-5,7-diamine - ChemSynthesis. [Link]

-

Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - National Institutes of Health (NIH). [Link]

-

5-Phenylpyrimidin-4-amine - PubChem. [Link]

-

Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. [Link]

-

Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives - MDPI. [Link]

-

2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. [Link]

-

1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies - SciSpace. [Link]

-

N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model - PubMed. [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. [Link]

-

3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine - PubChem. [Link]

-

4-amino-5-pyrimidinecarbothioamide - ChemSynthesis. [Link]5.html)

Sources

- 1. PubChemLite - 5-(4-chlorophenyl)pyrimidin-4-amine (C10H8ClN3) [pubchemlite.lcsb.uni.lu]

- 2. 35202-25-6|5-(4-Chlorophenyl)pyrimidin-4-amine|BLD Pharm [bldpharm.com]

- 3. 5-(4-CHLOROPHENYL)PYRIMIDIN-4-AMINE | 35202-25-6 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrimidine Derivative, (E)-N-[4-(4-Chlorophenyl)-6-(4-Methylphenyl)Pyrimidin-2-yl]-1-(Furan-2-yl)Methanimine, Named BN5 Ameliorates Cognitive Dysfunction and Regulates esr1 and esr2b Expression in Female In Vivo Zebrafish Alzheimer Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

Synthesis Pathways for 5-(4-Chlorophenyl)pyrimidin-4-amine: A Senior Application Scientist's Perspective

An In-depth Technical Guide

Introduction

5-(4-Chlorophenyl)pyrimidin-4-amine stands as a critical scaffold in modern medicinal chemistry and drug development. Its structure, featuring a 5-aryl substituted pyrimidine core, is prevalent in a multitude of biologically active compounds, particularly as a hinge-binding motif in various kinase inhibitors. The strategic placement of the 4-chlorophenyl group at the C5 position and the amine at the C4 position provides a versatile platform for further functionalization, enabling the fine-tuning of steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.

This guide provides an in-depth analysis of the primary synthetic strategies for constructing this key intermediate. We will move beyond simple procedural lists to explore the underlying chemical logic, the rationale for methodological choices, and the practical insights essential for successful synthesis in a research and development setting. The focus is on robust, scalable, and adaptable pathways, grounded in established and cutting-edge chemical literature.

Part 1: Retrosynthetic Analysis and Core Strategies

The synthesis of 5-(4-chlorophenyl)pyrimidin-4-amine can be approached from two fundamentally different strategic directions:

-

Late-Stage C5 Arylation: This popular approach involves constructing the C5-aryl bond on a pre-existing pyrimidine ring. This strategy is highly convergent and benefits from the extensive toolkit of modern cross-coupling chemistry.

-

Pyrimidine Ring Construction: This classical approach involves building the pyrimidine ring from acyclic precursors, where the 4-chlorophenyl moiety is incorporated into one of the starting materials before cyclization.

These divergent strategies offer unique advantages and are selected based on factors such as starting material availability, desired scale, and tolerance for specific functional groups in more complex derivatives.

Caption: High-level retrosynthetic analysis of 5-(4-Chlorophenyl)pyrimidin-4-amine.

Part 2: Pathway I - Late-Stage Arylation via Palladium-Catalyzed Cross-Coupling

The most prevalent and versatile method for synthesizing 5-arylpyrimidines is the Suzuki-Miyaura cross-coupling reaction.[1][2][3][4][5] This pathway's success is rooted in the mild reaction conditions, excellent functional group tolerance, and the commercial availability of a vast array of boronic acids and pyrimidine precursors.

The Suzuki-Miyaura Coupling Approach

The core transformation involves the palladium-catalyzed reaction between a 5-halopyrimidin-4-amine (typically bromo or iodo) and (4-chlorophenyl)boronic acid. The C4-amino group can be present during the coupling or installed subsequently.

Sources

Unraveling the Enigmatic Mechanism of Action of 5-(4-Chlorophenyl)pyrimidin-4-amine: A Technical Guide for Researchers

Foreword: Charting a Course Through Inferred Mechanisms

In the landscape of drug discovery and molecular biology, the exploration of novel small molecules is a journey into the unknown. Our subject, 5-(4-Chlorophenyl)pyrimidin-4-amine, represents a fascinating yet under-characterized entity. A survey of the scientific literature reveals a scarcity of direct investigations into its specific mechanism of action. However, the structural motifs inherent to this molecule—a pyrimidine core appended with a 4-aminophenyl group and a 4-chlorophenyl substituent—place it firmly within a class of compounds renowned for their diverse and potent biological activities. This guide, therefore, embarks on an in-depth exploration of the probable mechanisms of action of 5-(4-Chlorophenyl)pyrimidin-4-amine, drawing upon a robust foundation of evidence from closely related analogues. We will navigate the likely signaling pathways it perturbs and delineate the experimental methodologies required to rigorously test these hypotheses. For the discerning researcher, this document serves as both a comprehensive review and a practical roadmap for future investigation.

I. Deconstructing the Molecule: Structural Clues to Functional Roles

The chemical architecture of 5-(4-Chlorophenyl)pyrimidin-4-amine provides the initial breadcrumbs on our path to understanding its function. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates. Its nitrogen-rich aromatic nature allows it to engage in a multitude of interactions with biological macromolecules, most notably through hydrogen bonding and pi-stacking. The 4-amino group is a critical pharmacophore, often serving as a key hydrogen bond donor, anchoring the molecule within the active site of its target protein. The 5-substituted 4-chlorophenyl group contributes to the molecule's lipophilicity and can engage in hydrophobic and van der Waals interactions, significantly influencing binding affinity and selectivity.

Given these features, 5-(4-Chlorophenyl)pyrimidin-4-amine is a prime candidate for targeting ATP-binding sites in a variety of enzymes, particularly protein kinases. This hypothesis is strongly supported by extensive research on analogous pyrimidine derivatives.

II. The Kinase Inhibition Hypothesis: A Dominant Paradigm

The most prevalent mechanism of action for aminopyrimidine-based compounds is the inhibition of protein kinases. These enzymes play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, including cancer. The aminopyrimidine core can act as a "hinge-binder," forming crucial hydrogen bonds with the backbone of the kinase hinge region, a flexible segment connecting the N- and C-lobes of the catalytic domain. This interaction mimics the binding of the adenine moiety of ATP, thus competitively inhibiting the kinase's catalytic activity.

A. Probable Kinase Targets

Based on the activities of structurally similar compounds, several kinase families emerge as high-probability targets for 5-(4-Chlorophenyl)pyrimidin-4-amine:

-

Cyclin-Dependent Kinases (CDKs): Substituted aminopyrimidines are well-established as potent inhibitors of CDKs, which are master regulators of the cell cycle.[1][2] Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.

-

Aurora Kinases: This family of serine/threonine kinases is essential for mitotic progression.[3] Compounds with the N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine scaffold, which shares similarities with our topic molecule, have been shown to be potent inhibitors of Aurora kinases A and B.[3]

-

Akt (Protein Kinase B): The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. A pyrrolopyrimidine derivative containing a 4-chlorophenyl group, AZD5363, is a potent inhibitor of Akt kinases.[4][5] This highlights the potential for the 4-chlorophenyl moiety to confer affinity for the Akt active site.

-

Polo-like Kinase 4 (PLK4): Recent studies have identified pyrimidin-2-amine derivatives as potent inhibitors of PLK4, a key regulator of centriole duplication.[6]

The following diagram illustrates the generalized mechanism of ATP-competitive kinase inhibition by a pyrimidine derivative.

Caption: ATP-competitive kinase inhibition by 5-(4-Chlorophenyl)pyrimidin-4-amine.

B. Experimental Workflow for Validating Kinase Inhibition

A rigorous, multi-step approach is required to validate the kinase inhibition hypothesis. The following workflow outlines the key experiments:

Caption: Experimental workflow for validating kinase inhibitor mechanism.

Step-by-Step Methodologies:

-

In Vitro Kinase Assays:

-

Objective: To determine the direct inhibitory effect of the compound on the activity of a panel of purified kinases.

-

Protocol (Example using ADP-Glo™):

-

Prepare a serial dilution of 5-(4-Chlorophenyl)pyrimidin-4-amine.

-

In a 384-well plate, add the kinase, its specific substrate, and ATP.

-

Add the diluted compound to the wells.

-

Incubate at room temperature to allow the kinase reaction to proceed.

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

-

-

Cellular Target Engagement Assays:

-

Objective: To confirm that the compound binds to its intended kinase target within a cellular context.

-

Protocol (Example using Cellular Thermal Shift Assay - CETSA):

-

Treat intact cells with 5-(4-Chlorophenyl)pyrimidin-4-amine or a vehicle control.

-

Heat the cell lysates to a range of temperatures.

-

Centrifuge to pellet the denatured and aggregated proteins.

-

Analyze the soluble fraction by Western blot using an antibody specific for the target kinase.

-

-

Rationale: Ligand binding stabilizes the target protein, leading to a higher melting temperature.

-

-

Analysis of Downstream Signaling:

-

Objective: To demonstrate that target engagement leads to the inhibition of the kinase's signaling pathway.

-

Protocol (Western Blotting):

-

Treat cells with the compound for various times and at different concentrations.

-

Lyse the cells and separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated form of the kinase's known substrates.

-

Re-probe with an antibody for the total substrate protein to ensure equal loading.

-

-

Expected Outcome: A dose- and time-dependent decrease in the phosphorylation of downstream substrates.

-

-

Cellular Phenotypic Assays:

-

Objective: To correlate the inhibition of the target pathway with a cellular phenotype, such as decreased proliferation or induction of apoptosis.

-

Protocol (Example using MTT Assay for Cell Viability):

-

Seed cells in a 96-well plate and allow them to adhere.

-

Treat with a serial dilution of the compound for 24, 48, and 72 hours.

-

Add MTT reagent and incubate to allow for the formation of formazan crystals.

-

Solubilize the crystals and measure the absorbance at 570 nm.

-

-

Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

-

Quantitative Data Summary:

| Assay Type | Parameter Measured | Example Target | Expected Value Range |

| In Vitro Kinase Assay | IC50 | CDK9 | 1-100 nM |

| Cell Viability Assay | GI50 | Cancer Cell Line | 0.1-10 µM |

| CETSA | ΔTm | Target Kinase | 2-10 °C shift |

III. Alternative and Complementary Mechanisms

While kinase inhibition is the most probable mechanism, it is crucial to consider other possibilities, especially given the diverse biological activities reported for related heterocyclic compounds.

-

Antimicrobial and Antiviral Activity: Some pyrimidine derivatives have shown potential as antimicrobial agents.[7][8] The mechanism could involve the inhibition of essential enzymes in pathogens. Similarly, antiviral activity has been reported for compounds with a 5-(4-chlorophenyl) core, although attached to a different heterocycle.[9][10][11]

-

Tubulin Polymerization Inhibition: Certain compounds with a 5-(4-chlorophenyl)furan structure have been shown to inhibit tubulin polymerization, a mechanism distinct from kinase inhibition but also leading to cell cycle arrest and apoptosis.[12]

-

G-Protein-Coupled Receptor (GPCR) Modulation: The pyrimidine scaffold is also found in molecules that target GPCRs. For instance, a derivative with a 5-chloropyrimidinyl group is an agonist for GPR119, a target for diabetes treatment.[13]

IV. Conclusion and Future Directions

5-(4-Chlorophenyl)pyrimidin-4-amine stands at the intersection of known pharmacophores and unexplored biological potential. The weight of evidence from analogous structures strongly suggests that its primary mechanism of action involves the ATP-competitive inhibition of one or more protein kinases, with CDKs, Aurora kinases, and Akt being prime candidates. The experimental workflows detailed in this guide provide a clear and robust framework for rigorously testing this hypothesis, from initial biochemical screens to confirmation of cellular target engagement and downstream functional consequences.

Future research should prioritize a broad-spectrum kinase panel screening to identify the primary targets of this compound. Subsequent structure-activity relationship (SAR) studies, guided by co-crystal structures of the compound bound to its target kinase, will be instrumental in optimizing its potency and selectivity. Furthermore, exploring its potential as an antimicrobial or antiviral agent could unveil novel therapeutic applications. The journey to fully elucidate the mechanism of action of 5-(4-Chlorophenyl)pyrimidin-4-amine is an exciting prospect, with the potential to uncover a new chemical probe or even a lead compound for drug development.

V. References

-

Smolecule. 5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine. Available from:

-

Addie M, Ballard P, Buttar D, et al. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. J Med Chem. 2013;56(5):2059-2073. Available from: [Link]

-

Al-Masoudi N, et al. Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. ResearchGate. 2015. Available from: [Link]

-

Addie M, Ballard P, Buttar D, et al. Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. J Med Chem. 2013;56(5):2059-2073. Available from: [Link]

-

Wang et al. Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety. J Agric Food Chem. 2021;69(25). Available from: [Link]

-

Al-Masoudi N, et al. Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. ResearchGate. 2015. Available from: [Link]

-

Al-Masoudi N, et al. Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. 2015. Available from: [Link]

-

Chen Z, Xu W, Liu K, et al. Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules. 2010;15(12):9046-9056. Available from: [Link]

-

RSC Publishing. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. 2021. Available from: [Link]

-

Chen Z, et al. Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. ResearchGate. 2010. Available from: [Link]

-

5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. Available from: [Link]

-

Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. National Institutes of Health. Available from: [Link]

-

Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. National Institutes of Health. 2022. Available from: [Link]

-

Design, Synthesis and Characterization of Novel Amine Derivatives of 5-[5-(Chloromethyl)-1, 3, 4-Oxadiazol-2-yl]- 2-(4-Fluorophenyl)-Pyridine as a New Class of Anticancer Agents. ResearchGate. Available from: [Link]

-

Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. J Med Chem. 2014;57(18):7499-7508. Available from: [Link]

-

Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. J Med Chem. 2013;56(3):847-859. Available from: [Link]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health. Available from: [Link]

-

Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK. National Institutes of Health. Available from: [Link]

-

Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. J Med Chem. 2010;53(11):4367-4377. Available from: [Link]

-

Chen Z, Xu W, Liu K, et al. Synthesis and Antiviral Activity of 5-(4-chlorophenyl)-1,3,4-thiadiazole Sulfonamides. Molecules. 2010;15(12):9046-9056. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and antiviral activity of 5‑(4‑chlorophenyl)-1,3,4-thiadiazole sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architectural Versatility of the Pyrimidine Scaffold: A Technical Guide to its Diverse Biological Activities

Introduction: The Pyrimidine Core - A Privileged Scaffold in Medicinal Chemistry

The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a fundamental building block of life.[1][2][3] Its presence in the nucleobases cytosine, thymine, and uracil forms the chemical basis of the genetic code in DNA and RNA.[1][4] Beyond this central role, the pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, meaning its structure is a recurring motif in a multitude of biologically active compounds.[1][5][6] Its synthetic tractability and the ability to introduce diverse substituents at various positions allow for the fine-tuning of physicochemical properties and biological targets.[2][3][7] This guide provides an in-depth exploration of the significant biological activities of pyrimidine derivatives, with a focus on their applications as anticancer, antimicrobial, and antiviral agents, designed for researchers and professionals in drug discovery and development.[5][8]

I. Anticancer Activity: Targeting the Machinery of Cell Proliferation

Pyrimidine derivatives represent a cornerstone of modern cancer chemotherapy.[9] Their mechanisms of action are diverse, ranging from antimetabolites that disrupt nucleic acid synthesis to potent inhibitors of signaling pathways that drive tumor growth.[9][10]

A. Mechanism of Action: From Nucleotide Depletion to Kinase Inhibition

A primary anticancer strategy of pyrimidine analogs is the inhibition of pyrimidine synthesis, leading to the starvation of cancer cells for essential DNA and RNA precursors.[9][11] A classic example is 5-Fluorouracil (5-FU) , a uracil analog.[12] Upon cellular uptake, 5-FU is converted to several active metabolites. One such metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a stable complex with thymidylate synthase (TS), an enzyme crucial for the synthesis of deoxythymidine monophosphate (dTMP), a necessary component of DNA.[12][13] This inhibition of TS leads to a "thymineless death" of rapidly dividing cancer cells.[12] Furthermore, other metabolites of 5-FU can be incorporated into RNA and DNA, leading to RNA processing disruption and DNA damage.[12][14][15]

More recently, pyrimidine derivatives have been designed as potent inhibitors of various protein kinases that are often hyperactivated in cancer. Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, have shown significant inhibitory effects against targets like Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and BCR-ABL kinase.[16][17][18] These derivatives act as ATP-competitive inhibitors, blocking the phosphorylation of downstream substrates and thereby arresting the cell cycle and inducing apoptosis.[16][17]

Caption: Mechanism of 5-Fluorouracil (5-FU) induced cell death.

B. Structure-Activity Relationship (SAR) Insights

The anticancer potency of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[2][3][7] For kinase inhibitors, specific substitutions are crucial for achieving high affinity and selectivity. For example, in many EGFR inhibitors, a small substituent at the C4 position of the pyrimidine ring is essential for binding to the ATP pocket.[10] The presence of aryl urea moieties has also been shown to enhance anticancer activity by promoting apoptosis.[19]

| Derivative Class | Key Substituents | Target | Observed Activity | Reference |

| Pyrido[2,3-d]pyrimidines | Carbonyl at C-2 | Various Kinases (TKs, PI3K, CDK4/6) | Potent anticancer activity | [17] |

| Pyrimidine-hydrazones | Dihydronaphthalene and alkylamine chains | Multiple (induces apoptosis) | Broad-spectrum anticancer activity | [20] |

| Pyrimidines with Aryl Urea | Aryl urea moiety | Apoptosis pathways (Bax/Bcl-2) | Increased cytotoxic and pro-apoptotic effects | [19] |

C. Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[21][22]

1. Cell Seeding:

- Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.[8][20]

- Trypsinize and count the cells.

- Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

- Incubate for 24 hours to allow for cell attachment.[21]

2. Compound Treatment:

- Prepare a stock solution of the pyrimidine derivative in a suitable solvent (e.g., DMSO).

- Perform serial dilutions of the compound in culture media to achieve the desired final concentrations.

- Remove the old media from the wells and add 100 µL of the media containing the test compound. Include a vehicle control (media with DMSO) and a positive control (a known anticancer drug like 5-FU).[8]

- Incubate for 48-72 hours.

3. MTT Addition and Incubation:

- Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

- Add 10 µL of the MTT solution to each well.

- Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

4. Formazan Solubilization and Absorbance Measurement:

- Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

- Gently shake the plate for 5-10 minutes.

- Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the cell viability against the compound concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).[5][23]

"Start" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Cell_Seeding" [label="Seed Cancer Cells in 96-well plate"];

"Incubate_24h" [label="Incubate for 24h"];

"Compound_Treatment" [label="Treat cells with Pyrimidine Derivatives"];

"Incubate_48_72h" [label="Incubate for 48-72h"];

"MTT_Addition" [label="Add MTT Reagent"];

"Incubate_3_4h" [label="Incubate for 3-4h"];

"Solubilization" [label="Add Solubilization Solution"];

"Absorbance_Measurement" [label="Measure Absorbance at 570 nm"];

"Data_Analysis" [label="Calculate IC50 Value"];

"End" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Cell_Seeding";

"Cell_Seeding" -> "Incubate_24h";

"Incubate_24h" -> "Compound_Treatment";

"Compound_Treatment" -> "Incubate_48_72h";

"Incubate_48_72h" -> "MTT_Addition";

"MTT_Addition" -> "Incubate_3_4h";

"Incubate_3_4h" -> "Solubilization";

"Solubilization" -> "Absorbance_Measurement";

"Absorbance_Measurement" -> "Data_Analysis";

"Data_Analysis" -> "End";

}

Caption: Workflow for the MTT Assay to assess anticancer activity.

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[1][24] Pyrimidine derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal strains.[25][26]

A. Mechanism of Action: Diverse Modes of Inhibition

The antimicrobial action of pyrimidine derivatives is multifaceted. Some compounds function as dihydrofolate reductase (DHFR) inhibitors, similar to the established drug trimethoprim. DHFR is a key enzyme in the folic acid synthesis pathway, which is essential for the production of nucleotides and certain amino acids in bacteria. Inhibition of this enzyme leads to bacterial growth arrest. Other pyrimidine derivatives have been shown to disrupt cell wall synthesis or interfere with other essential metabolic processes. The combination of a pyrimidine scaffold with other pharmacophores, such as sulfonamides, has led to synergistic antimicrobial effects.[1][24]

B. Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of pyrimidine derivatives is significantly influenced by their substitution patterns.[2][3] For instance, the introduction of electron-withdrawing groups can enhance antibacterial potential. The presence of specific side chains can also modulate the spectrum of activity against Gram-positive and Gram-negative bacteria.[27]

| Derivative Class | Key Substituents | Target Organisms | Observed Activity | Reference |

| Sulfanilamide-pyrimidine hybrids | Azole rings | E. coli, S. aureus | Potent inhibition, comparable to norfloxacin | [1] |

| Triazolo-substituted pyrimidines | Triazole moiety | P. aeruginosa, S. aureus, E. coli | Higher antibacterial inhibition | [26] |

| Thiosemicarbazide-substituted pyrimidines | 2-hydroxy and 3-chloro derivatives | Broad spectrum | Good activity against tested microbes | [26] |

C. Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[28][29][30][31]

1. Preparation of Inoculum:

- Culture the bacterial or fungal strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

- Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

- Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Antimicrobial Dilutions:

- In a 96-well microtiter plate, add 50 µL of sterile broth to all wells except the first column.

- Add 100 µL of the pyrimidine derivative at twice the highest desired test concentration to the first column.

- Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column of dilutions.

3. Inoculation and Incubation:

- Add 50 µL of the prepared inoculum to each well, bringing the total volume to 100 µL.

- Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

- Incubate the plate at 35-37°C for 16-20 hours for bacteria, or as appropriate for fungi.

4. Determination of MIC:

- After incubation, visually inspect the plate for turbidity.

- The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[28][31]

III. Antiviral Activity: Interfering with the Viral Life Cycle

Pyrimidine nucleoside analogs have been pivotal in the development of antiviral therapies.[32][33][34] These compounds are designed to mimic natural nucleosides and interfere with viral replication.[34][35]

A. Mechanism of Action: Chain Termination and Enzyme Inhibition

The primary mechanism of action for many antiviral pyrimidine derivatives is the inhibition of viral DNA or RNA synthesis.[32][34] These nucleoside analogs are taken up by host cells and are phosphorylated by viral or cellular kinases to their active triphosphate form.[36] This active form can then be incorporated into the growing viral DNA or RNA chain by viral polymerases.[34] The lack of a 3'-hydroxyl group on the sugar moiety of the analog prevents the addition of the next nucleotide, leading to chain termination and halting viral replication.[32] Examples include Zidovudine (AZT) for HIV and Acyclovir for herpes viruses.[5][34] Some pyrimidine derivatives can also directly inhibit viral enzymes essential for replication.[32][33]

Caption: Mechanism of action for antiviral pyrimidine nucleoside analogs.

B. Structure-Activity Relationship (SAR) Insights

The antiviral activity of pyrimidine nucleosides is highly sensitive to modifications of both the pyrimidine base and the sugar moiety.[32] For instance, lower lipophilicity has been associated with higher antiviral activity, likely due to better cell transport.[32] The chemical structure of the base determines the specificity for viral enzymes, while modifications to the sugar ring, particularly at the 2' and 3' positions, are critical for chain termination.[32][33]

| Derivative Class | Key Structural Feature | Target Virus | Observed Activity | Reference |

| Arabinosylcytosine derivatives | Arabinose sugar moiety | DNA viruses (Herpes simplex) | High antiviral activity | [32] |

| 5-Fluorouridine | 5-Fluoro substitution | RNA viruses | Inhibitory activity | [32] |

| 4'-Azidocytidine | 4'-Azido group on sugar | Hepatitis C virus | Potent inhibitor of NS5B polymerase | [35] |

C. Experimental Protocol: Antiviral Activity Assessment (Plaque Reduction Assay)

The plaque reduction assay is a standard method to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.[37][38]

1. Cell Seeding:

- Seed a monolayer of susceptible host cells in 6-well or 12-well plates.

- Incubate until the cells reach confluency.

2. Virus Adsorption and Compound Treatment:

- Prepare serial dilutions of the virus stock.

- Remove the culture medium from the cells and infect the monolayer with a low multiplicity of infection (MOI) to produce about 50-100 plaques per well.

- Allow the virus to adsorb for 1-2 hours.

- Prepare different concentrations of the pyrimidine derivative in an overlay medium (e.g., medium containing low-melting-point agarose or methylcellulose).

- After the adsorption period, remove the viral inoculum and add the overlay medium containing the test compound.

3. Incubation and Plaque Visualization:

- Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

- After incubation, fix the cells (e.g., with 4% formaldehyde).

- Remove the overlay and stain the cell monolayer with a staining solution (e.g., crystal violet). The plaques will appear as clear zones where the cells have been lysed by the virus.

4. Plaque Counting and Data Analysis:

- Count the number of plaques in each well.

- Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

- Determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).[39] A parallel cytotoxicity test should be performed to ensure that the reduction in plaques is due to antiviral activity and not cell death caused by the compound.[39][40]

Conclusion: The Enduring Legacy and Future Potential of Pyrimidine Derivatives

The pyrimidine scaffold continues to be a remarkably fruitful source of therapeutic agents.[1][8] Its inherent biological relevance and synthetic versatility ensure its continued prominence in drug discovery.[5][41] Future research will likely focus on the development of more selective and potent pyrimidine derivatives through structure-based drug design and combinatorial chemistry approaches. The exploration of novel fused pyrimidine systems and the combination of the pyrimidine core with other pharmacophores hold significant promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.[2][3][7]

References

-

Nová, M., et al. (1990). Antiviral activities of pyrimidine nucleoside analogues: some structure-activity relationships. Acta Virologica, 34(4), 321-329. [Link]

- Various Authors. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Source publication not fully specified, likely a recent review article].

-

Natarajan, S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 486-503. [Link]

-

Various Authors. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules, 29(x), xxx. [Link]

- Natarajan, S., et al. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. [Source publication not fully specified, likely a recent review article].

-

Singh, R., et al. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Online Journal of Case Studies, 2(4). [Link]

- Various Authors. (Year not specified). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Source publication not fully specified, likely a review article].

-

Sahu, M.E., & Siddiqui, N.A. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Journal of Pharmaceutical Research International, 33(31A), 1-10. [Link]

-

Natarajan, S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. ResearchGate. [Link]

- Various Authors. (Year not specified). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.

- Various Authors. (Year not specified). Review Writing on Synthesis of Pyrimidine and Its Biological Activity. [Source publication not fully specified, likely a review article].

- Various Authors. (Year not specified). Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. Research Trend.

-

Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. [Link]

-

Rumlová, M., & Ruml, T. (2018). In vitro methods for testing antiviral drugs. Biotechnology Advances, 36(3), 773-793. [Link]

-

Rumlová, M., & Ruml, T. (2018). In vitro methods for testing antiviral drugs. Biotechnology Advances, 36(3), 773-793. [Link]

-

Natarajan, S., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Bentham Science Publishers. [Link]

-

Various Authors. (2023). Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [Link]

-

Various Authors. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(x), xxx. [Link]

-

Virology Research Services. (n.d.). Antiviral Drug Screening. Virology Research Services. [Link]

-

Chen, C. Z., et al. (2022). Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2. Nature, 602(7895), 146-152. [Link]

-

DIFF Biotech. (2024). 7 steps for screening antiviral drugs. DIFF Biotech. [Link]

-

Various Authors. (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. International Journal of Creative Research Thoughts. [Link]

-

Medical Essentials Plus. (2025). 5-fluorouracil 5-FU As an Antimetabolite Anticancer Drug ; Mechanism of action, Uses, Side effects. YouTube. [Link]

-

Rumlová, M., & Ruml, T. (2018). In vitro methods for testing antiviral drugs. ResearchGate. [Link]

-

Ocaña, A., et al. (2017). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Oncotarget, 8(41), 69245–69254. [Link]

-

Kilic-Kurt, Z., et al. (2020). Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. Bioorganic Chemistry, 101, 104028. [Link]

-

Various Authors. (2023). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. Molecules. [Link]

- Prusoff, W. H., & Fischer, P. H. (1979). Basis for the Selective Antiviral and Antitumor Activity of Pyrimidine Nucleoside Analogs. In Nucleoside Analogues (pp. 281-318). Springer, Boston, MA.

-

Wujec, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(8), 2118. [Link]

-

Various Authors. (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Future Medicinal Chemistry. [Link]

- Various Authors. (2020). RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. Innovare Academic Sciences.

-

Biology Stack Exchange User. (2014). How does fluorouracil inhibit pyrimidine synthesis?. Biology Stack Exchange. [Link]

-

Medical Essentials Plus. (2024). Synthetic Pyrimidines Nucleoside Antiviral drugs or Agents. YouTube. [Link]

-

De Clercq, E. (2019). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. Expert Opinion on Drug Discovery, 14(12), 1211-1234. [Link]

-

Ghorab, M. M., et al. (2011). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 16(1), 710-721. [Link]

-

Varghese, S. J., & Master, S. (2023). Fluorouracil. In StatPearls. StatPearls Publishing. [Link]

-

Ocaña, A., et al. (2017). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current Medicinal Chemistry, 24(3), 243-251. [Link]

- Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a comprehensive review of currently used methods. Clinical infectious diseases, 49(8), 1249-1255.

-

Various Authors. (2024). Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold. Current Organic Chemistry. [Link]

-

Creative Diagnostics. (n.d.). Antimicrobial Susceptibility Test Kits. Creative Diagnostics. [Link]

-

Trafton, A. (2024). Cancer biologists discover a new mechanism for an old drug. MIT News. [Link]

-

INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. INTEGRA Biosciences. [Link]

-

World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

-

Asia-Pacific Economic Cooperation. (n.d.). Antimicrobial Susceptibility Testing. APEC. [Link]

-

JoVE. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube. [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. juniperpublishers.com [juniperpublishers.com]

- 5. mdpi.com [mdpi.com]

- 6. researchtrend.net [researchtrend.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. ijcrt.org [ijcrt.org]

- 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biology.stackexchange.com [biology.stackexchange.com]

- 12. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluorouracil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 16. benchchem.com [benchchem.com]

- 17. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

- 18. Advances in the Synthesis and SAR of Pyrido[2,3- d]pyrimidine Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. youtube.com [youtube.com]

- 23. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 25. ijpsjournal.com [ijpsjournal.com]

- 26. journals.innovareacademics.in [journals.innovareacademics.in]

- 27. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. creative-diagnostics.com [creative-diagnostics.com]

- 30. integra-biosciences.com [integra-biosciences.com]

- 31. apec.org [apec.org]

- 32. Antiviral activities of pyrimidine nucleoside analogues: some structure--activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Nucleoside analogs with antiviral activity. | Semantic Scholar [semanticscholar.org]

- 34. m.youtube.com [m.youtube.com]

- 35. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 36. Pyrimidine inhibitors synergize with nucleoside analogues to block SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. In vitro methods for testing antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. researchgate.net [researchgate.net]

- 39. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 40. 7 steps for screening antiviral drugs - DIFF Biotech [shop.diff-biotech.com]

- 41. wjarr.com [wjarr.com]

A Technical Guide to 5-(4-Chlorophenyl)pyrimidin-4-amine: Structural Analogs and Derivatives in Kinase Inhibition

Abstract

The 5-(4-chlorophenyl)pyrimidin-4-amine scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of protein kinase inhibitors. Its inherent ability to form critical hydrogen bonds with the kinase hinge region makes it a privileged structure for achieving high-affinity binding. This technical guide provides an in-depth exploration of the structural analogs and derivatives of this core, focusing on the structure-activity relationships (SAR) that govern their potency and selectivity. We will dissect synthetic strategies, detail key biological evaluation protocols, and visualize the complex interplay of structure and function that has led to the development of potent anticancer agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for novel therapeutic interventions.

Introduction: The Primacy of the Pyrimidine Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in oncology and beyond.[1] The pyrimidine ring system is a recurring motif in a multitude of approved anticancer drugs, owing to its structural resemblance to the purine core of ATP and its capacity to act as a hydrogen-bond acceptor and donor.[1][2] Specifically, the 4-aminopyrimidine substructure is adept at forming one or more hydrogen bonds with the backbone amide residues of the "hinge" region that connects the N- and C-terminal lobes of the kinase domain.[2]

The 5-(4-chlorophenyl)pyrimidin-4-amine core capitalizes on this fundamental interaction. The 4-amino group serves as the primary hinge-binding element, while the 5-substituted phenyl ring projects into a hydrophobic pocket within the ATP-binding site.[3] The chlorine atom on this phenyl ring often enhances binding affinity through favorable hydrophobic and electronic interactions. This guide will systematically explore how modifications to this foundational structure influence biological activity, with a focus on derivatives targeting key oncogenic kinases like Aurora Kinase, Epidermal Growth Factor Receptor (EGFR), and SRC kinase.[3][4][5]

Structure-Activity Relationships (SAR): Modulating Potency and Selectivity

The development of potent and selective kinase inhibitors from the 5-(4-chlorophenyl)pyrimidin-4-amine scaffold is a testament to the power of iterative medicinal chemistry. The SAR can be systematically understood by considering modifications at three primary positions: the C4-amine, the pyrimidine core itself, and the C5-phenyl group.

Modifications at the C4-Anilino Moiety

The substituent attached to the 4-amino group is critical for defining both potency and the kinase selectivity profile. This group often extends towards the solvent-exposed region of the ATP pocket, providing an opportunity to introduce functionalities that improve physicochemical properties or engage with additional amino acid residues.

For instance, in the development of dual EGFR and Aurora Kinase A (AURKA) inhibitors, various substitutions on a 4-anilino ring were explored.[3] It was found that this anilino moiety occupies a hydrophobic pocket in the back cleft of the ATP site.[3] The introduction of methoxy or other polar groups can modulate solubility and cell permeability, which are critical for oral bioavailability.[4][6]

Modifications at the C5-Phenyl Ring

The 5-aryl group is a primary determinant of inhibitor potency. The 4-chloro substitution is a common starting point, but altering its position or replacing it with other halogens or small alkyl groups can fine-tune van der Waals interactions within the hydrophobic pocket.

In the context of SRC kinase inhibitors derived from a related pyrazolopyrimidine scaffold, functionalization at the analogous C3 position via palladium-catalyzed cross-coupling reactions allowed for the introduction of diverse aryl and acetylenic groups.[5] This strategy highlights a key principle: expanding the C5-substituent into deeper pockets of the active site can dramatically enhance potency and selectivity.

Modifications and Fusions of the Pyrimidine Core

While the pyrimidine is central, fusing it with other heterocyclic rings creates more rigid structures with distinct shapes and hydrogen bonding patterns, leading to novel kinase selectivity profiles. Pyrazolo[1,5-a]pyrimidines, for example, are recognized as privileged scaffolds for inhibiting a range of kinases, including Pim-1 and CDK2.[7] Similarly, pyrrolo[2,3-d]pyrimidines have been instrumental in developing potent inhibitors of Akt and dual EGFR/AURKA inhibitors.[3][6] These fused systems alter the angle of presentation of key substituents and can introduce additional points of interaction with the target kinase.

Table 1: Representative SAR Data for Pyrimidine-Based Kinase Inhibitors

| Scaffold | Target Kinase(s) | Key Substituent Modification | Resulting Activity (IC50) | Reference |

| Pyrrolo[2,3-d]pyrimidine | EGFR / AURKA | 4-(4-Methoxyphenyl)amino at C4 | EGFR: 2.1 µM, AURKA: 6.3 µM | [3] |

| Pyrrolo[2,3-d]pyrimidine | EGFR / AURKA | 4-(3-Bromo-4-fluorophenyl)amino at C4 | EGFR: 0.019 µM, AURKA: 0.8 µM | [3] |

| Pyrazolopyrimidine | SRC / ABL | C3-Phenyl substitution | SRC: 0.8 nM, ABL: 1080 nM | [5][8] |

| Pyrazolopyrimidine | SRC / ABL | C3-(4-hydroxyphenyl) substitution | SRC: 0.3 nM, ABL: 1000 nM | [5][8] |

| 5-Phenylpyrimidine | Aurora A | Prodrug strategy on C4-amine sidechain | Potent (IC50 < 200 nM), 8-fold higher oral AUC | [4] |

Note: Data is synthesized from the cited literature to illustrate SAR trends. Direct comparison between different assays and labs requires caution.

Synthetic Strategies and Methodologies

The synthesis of 5-(4-chlorophenyl)pyrimidin-4-amine derivatives typically relies on robust and versatile chemical reactions, primarily centered around the construction and subsequent functionalization of the pyrimidine core.

Core Synthesis via Condensation Reactions

A common and effective method for constructing the pyrimidine ring involves the condensation of a 1,3-bielectrophilic partner (like a β-dicarbonyl compound or its equivalent) with an appropriate amidine or guanidine derivative.[7] For derivatives of the topic compound, this often involves precursors like substituted benzaldehydes and malononitrile.

Functionalization via Nucleophilic Aromatic Substitution (SNAr)

Once a di- or tri-chlorinated pyrimidine precursor is synthesized, the chlorine atoms serve as excellent leaving groups for SNAr reactions.[4][9] This allows for the sequential and regioselective introduction of various amines at the C2, C4, and C6 positions. The reactivity of the chlorine atoms is influenced by the electronic nature of the ring, allowing for controlled, stepwise additions.

Experimental Protocol: Synthesis of a 4-Anilino-5-aryl-pyrimidine Derivative

This protocol is a representative example based on methodologies described for synthesizing pyrimidine-based kinase inhibitors.[4][9]

Step 1: Synthesis of 2,4,6-trichloropyrimidine precursor (if not commercially available).

-

This step often involves the chlorination of a pyrimidine-dione starting material using reagents like phosphorus oxychloride (POCl₃).

Step 2: Regioselective Substitution at C4.

-

Dissolve 2,4,6-trichloropyrimidine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF).

-

Add triethylamine (TEA) (1.5 eq) to act as a base.

-

Slowly add the desired amine (e.g., 3-amino-5-methylpyrazole) (1.5 eq).

-

Heat the reaction mixture to 50 °C and stir for 16 hours.[4][9]

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with brine and perform an aqueous workup with ethyl acetate extraction.

-

Dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure to yield the C4-substituted dichloropyrimidine.

Step 3: Suzuki Cross-Coupling at C5 (to install the 4-chlorophenyl group).

-

Combine the C4-substituted dichloropyrimidine (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, ~5 mol%), and a base (e.g., Na₂CO₃, 2.0 eq) in a solvent mixture like 1,4-dioxane and water.

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction to reflux (e.g., 90-100 °C) and stir for 12-24 hours.

-

After cooling, perform an aqueous workup, extract the product, and purify by column chromatography.

Step 4: Final Substitution at C2 or C6.

-

The remaining chlorine atom can be substituted with another amine using a second SNAr reaction, often requiring higher temperatures (e.g., 120-140 °C in 1-pentanol) to proceed.[9]

Signaling Pathway Context: Aurora Kinase and MYC

Many derivatives of this scaffold target kinases involved in cell cycle regulation and oncogenesis. A prominent example is the inhibition of Aurora A kinase to destabilize the MYC oncoprotein. [4][9]Aurora A phosphorylates and stabilizes MYC, a transcription factor that is overexpressed in many cancers and drives proliferation.

Inhibitors based on the 5-phenylpyrimidine core can potently inhibit Aurora A, leading to the dephosphorylation and subsequent degradation of MYC. [4]This provides a therapeutic strategy for MYC-driven cancers, such as certain small-cell lung cancers and neuroblastomas.

Future Perspectives

The 5-(4-chlorophenyl)pyrimidin-4-amine scaffold remains a fertile ground for drug discovery. Future efforts will likely focus on developing dual-target or multi-target inhibitors to overcome drug resistance, a significant challenge in cancer therapy. [10]The integration of structure-based drug design (SBDD) and computational modeling will continue to refine inhibitor selectivity and minimize off-target effects. [4]Furthermore, exploring novel substitutions and fused-ring systems will undoubtedly uncover analogs with new therapeutic applications against a broader range of kinase targets.

References

- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.

- A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors. Benchchem.

- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. PubMed.

- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC.

- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.

- 5-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)thieno[2,3-d]pyrimidin-4-amine. Smolecule.

- Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.

- Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases.

- Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine.

- Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PMC - PubMed Central.

- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity rel

- Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. PubMed.

- Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase. PMC - NIH.

Sources

- 1. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and biological activity of N4-phenylsubstituted-7H-pyrrolo[2,3-d]pyrimidin-4-amines as dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrimidine Core: A Scaffolding Masterpiece in Modern Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrimidine scaffold, a fundamental heterocyclic aromatic compound, is a cornerstone of medicinal chemistry and drug discovery.[1][2] Its prevalence in essential biomolecules, including the nucleobases cytosine, thymine, and uracil, underscores its inherent biocompatibility and potential for specific biological interactions.[3][4] This technical guide provides a comprehensive exploration of the discovery and development of pyrimidine-based compounds, offering in-depth insights into their synthesis, multifaceted therapeutic applications, and the critical experimental workflows that underpin their journey from laboratory concept to clinical reality. We will delve into the causality behind experimental choices, providing a robust framework for researchers and drug development professionals to navigate this dynamic and promising area of therapeutic innovation.

The Enduring Significance of the Pyrimidine Scaffold